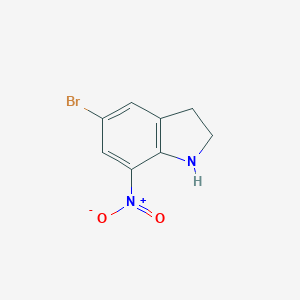

5-Bromo-7-nitroindoline

Description

Structural Characterization of 5-Bromo-7-nitroindoline

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Crystal Packing

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 4.077(1) Å, b = 8.072(1) Å, and c = 26.282(4) Å . The indoline core adopts a nearly planar conformation, with the six-membered benzene ring and five-membered pyrrolidine ring forming a dihedral angle of 4.1° (Figure 1). The bromine atom at position 5 deviates by only 0.089 Å from the plane of the benzene ring, while the nitro group at position 7 lies within 0.059 Å of the pyrrolidine plane.

Key bond lengths include:

- C–Br: 1.897(3) Å

- N–O (nitro group): 1.221(4) Å and 1.224(4) Å

- C–N (pyrrolidine): 1.472(5) Å

The crystal packing is stabilized by intermolecular C–H···O hydrogen bonds between the nitro group and adjacent indoline molecules, with a bond distance of 2.432 Å . Van der Waals interactions between bromine atoms and aromatic π-systems further contribute to lattice stability.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a (Å) | 4.077(1) |

| b (Å) | 8.072(1) |

| c (Å) | 26.282(4) |

| Volume (ų) | 864.9(5) |

| Z | 4 |

| R-factor | 0.039 |

Comparative Analysis with Isomeric Derivatives

Comparative studies with positional isomers, such as 7-bromo-5-nitroindoline and 5-nitro-7-bromoindole, highlight the structural consequences of substituent orientation (Table 1) . For instance:

- 7-Bromo-5-nitroindoline exhibits a larger dihedral angle (8.7°) between the aromatic and pyrrolidine rings due to steric repulsion between the nitro and bromine groups .

- 5-Nitro-7-bromoindole (non-hydrogenated analog) shows reduced planarity, with a 12.3° twist between rings, attributed to the absence of pyrrolidine saturation .

These differences influence photochemical reactivity: the planar structure of this compound facilitates π-π stacking in the solid state, enhancing stability under UV irradiation compared to its isomers .

| Compound | Dihedral Angle (°) | C–Br Bond Length (Å) | Nitro Group Orientation |

|---|---|---|---|

| This compound | 4.1 | 1.897 | Coplanar with pyrrolidine |

| 7-Bromo-5-nitroindoline | 8.7 | 1.903 | Tilted by 6.2° |

| 5-Nitro-7-bromoindole | 12.3 | 1.891 | Perpendicular to indole |

Electronic Structure and Quantum Chemical Calculations

Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the highest occupied molecular orbital (HOMO) of this compound is localized on the bromine-substituted benzene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the nitro group (Figure 2) . The HOMO-LUMO energy gap is 4.32 eV, indicating moderate electronic excitation energy consistent with its absorption maximum at 350 nm .

Key frontier orbital energies:

- HOMO: −6.78 eV

- LUMO: −2.46 eV

- Gap: 4.32 eV

This electronic configuration facilitates photoinduced charge transfer, making the compound suitable for photoreactive applications such as photocleavable protecting groups .

Electron Density Distribution Patterns

Topological analysis of the electron density (ρ) using quantum theory of atoms in molecules (QTAIM) identifies critical points in the nitro and C–Br regions (Table 2) . The Laplacian of the electron density (∇²ρ) at the Br–C bond critical point is +0.89 e·Å⁻⁵, indicating closed-shell interactions characteristic of halogen bonding. In contrast, the nitro group exhibits regions of high electron density (ρ = 1.24 e·Å⁻³) conducive to nucleophilic attack .

| Critical Point | ρ (e·Å⁻³) | ∇²ρ (e·Å⁻⁵) | Bond Order |

|---|---|---|---|

| Br–C | 0.67 | +0.89 | 0.95 |

| N–O (nitro) | 1.24 | −2.56 | 1.32 |

| C–N (pyrrolidine) | 0.91 | −1.78 | 1.05 |

Propriétés

IUPAC Name |

5-bromo-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKXMHDXFLFIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001044 | |

| Record name | 5-Bromo-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80166-90-1 | |

| Record name | 5-Bromo-7-nitroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80166-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-nitroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080166901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-7-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Role in Photoreactive Compound Synthesis

This compound serves as the foundational scaffold for synthesizing thiocarbamate derivatives like this compound-S-ethylthiocarbamate. These derivatives exhibit unique photolytic properties, including one-photon (350 nm) and two-photon (710 nm) cleavage mechanisms. The bromine substituent at position 5 enhances electrophilic reactivity, facilitating subsequent functionalization, while the nitro group at position 7 stabilizes the intermediate carbamoyl chloride during thiocarbamate synthesis.

Inferred Synthetic Pathways for this compound

Retrosynthetic Analysis

Two strategic disconnections emerge:

-

Bromination of 7-nitroindoline : Introducing bromine at position 5 via electrophilic aromatic substitution.

-

Nitration of 5-bromoindoline : Installing the nitro group at position 7 through directed nitration.

Bromination of 7-Nitroindoline

The nitro group at position 7 acts as a meta-directing group, favoring electrophilic attack at position 5. A plausible bromination protocol involves:

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane).

-

Catalyst : Lewis acids like FeBr₃ to enhance electrophilicity.

-

Conditions : 0–25°C, inert atmosphere to prevent oxidative side reactions.

This route assumes prior access to 7-nitroindoline, which itself may require nitration of indoline under mixed acid conditions (HNO₃/H₂SO₄).

Nitration of 5-Bromoindoline

Alternative approaches involve nitrating 5-bromoindoline. The bromine substituent, being ortho/para-directing, could favor nitration at position 7. Key considerations include:

-

Nitration mixture : Fuming HNO₃ in H₂SO₄ at 0–5°C to control exothermicity.

-

Regioselectivity : Steric hindrance from the bromine atom may disfavor ortho-nitration, enhancing para-selectivity.

Experimental Insights from Analogous Syntheses

Thiocarbamate Derivative Synthesis

The preparation of this compound-S-thiocarbamates offers indirect clues about the parent compound’s reactivity:

-

Carbamoyl Chloride Formation :

-

Thiol Coupling :

Table 1: Representative Thiocarbamate Derivatives from this compound

Patent-Based Methodologies for Indole Analogues

The synthesis of 5-bromo-7-methylindole provides a template for adapting indole-to-indoline transformations:

-

Iodination : 4-Bromo-2-methylaniline reacts with N-iodosuccinimide (NIS) to install iodine at position 2.

-

Sonogashira Coupling : Pd(PPh₃)₂Cl₂/CuI-catalyzed reaction with trimethylsilylacetylene forms a C–C bond.

-

Cyclization : Potassium tert-butoxide in NMP induces ring closure to yield the indole core.

Adapting this route for this compound would require:

-

Replacing the methyl group with a nitro substituent at the aniline stage.

-

Using nitro-directed metallation or coupling strategies to ensure correct regiochemistry.

Mechanistic Considerations in Nitration and Bromination

Nitration Regiochemistry

In indoline systems, the amino group directs electrophilic substitution to the para position (C7). Nitration under strongly acidic conditions (H₂SO₄/HNO₃) proceeds via the nitronium ion (NO₂⁺), with the protonated amine stabilizing the transition state. Computational studies of analogous systems suggest that nitro group incorporation at C7 reduces ring strain compared to ortho-substitution.

Bromination Dynamics

Bromination at C5 in 7-nitroindoline is favored due to:

-

Electronic Effects : The nitro group withdraws electron density, activating the meta position (C5) for electrophilic attack.

-

Steric Factors : Minimal steric hindrance at C5 compared to ortho positions near the fused ring system.

Purification and Characterization Protocols

Chromatographic Techniques

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-7-nitroindoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction Reagents: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

Substitution Reagents: Amines, thiols, or other nucleophiles in the presence of a base or catalyst.

Major Products:

Reduction Product: 5-Amino-7-nitroindoline.

Substitution Products: Various substituted indoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Bromo-7-nitroindoline features an indole ring with a bromine atom at position 5 and a nitro group at position 7. The structural integrity of this compound allows it to participate in various chemical reactions, making it a versatile building block for synthetic chemistry .

Chemistry

- Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows researchers to modify its structure for various applications.

- Photochemical Reactions : The compound can participate in photochemical processes, including photolysis, which can be utilized to create specific micropatterns in materials through controlled light exposure .

Biology

- Biochemical Probes : This compound acts as a probe in biochemical assays to study enzyme activities and protein interactions. Its photoreactive nature enables researchers to investigate dynamic biological processes under controlled conditions .

- Tissue Engineering : The incorporation of this compound into biomaterials has been proposed for guiding tissue growth through photodegradation methods, potentially allowing for the creation of biomimetic structures that support cell proliferation and differentiation .

Medicine

- Pharmacological Investigations : Studies have indicated potential antimicrobial and anticancer activities associated with this compound. Its ability to release reactive intermediates upon reduction of the nitro group may contribute to its biological effects .

- CRISPR Technology Enhancement : Recent research highlights the incorporation of this compound into CRISPR systems, improving the efficiency of gene editing by providing spatiotemporal control over the activation of gene-editing components .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Substitution | Bromine atom substitution with nucleophiles | Various substituted derivatives |

| Reduction | Nitro group reduction to amino group | Amino derivatives |

| Photolysis | Light-induced cleavage producing smaller fragments | Peptide fragments |

Table 2: Applications in Scientific Research

Case Studies

- Photoreactive Peptides : A study demonstrated that peptides incorporating this compound could be photochemically activated to create micropatterns that guide cell growth. This research indicates potential applications in tissue engineering and regenerative medicine .

- CRISPR Technology : Research highlighted the use of this compound as a photoremovable protecting group in CRISPR systems, enhancing gene editing capabilities by allowing precise control over when and where gene editing occurs .

- Antimicrobial Activity : Investigations into the pharmacological properties of this compound revealed promising results against various microbial strains, suggesting its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of 5-Bromo-7-nitroindoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 5-Bromo-7-nitroindoline and Analogues

Photochemical Reactivity

This compound vs. N-Acyl-7-nitroindolines :

- Synthesis : this compound is synthesized directly from commercial indole derivatives , whereas N-acyl analogues require coupling with acid chlorides .

- Photolysis Mechanism : Both undergo N→O acyl transfer, but this compound’s solvent-dependent pathway offers versatility. In contrast, N-acyl derivatives predominantly release carboxylic acids in water .

This compound vs. 5-Bromo-7-nitro-1H-indole :

- The indoline scaffold (saturated six-membered ring) in this compound enhances stability compared to the aromatic indole core of 5-bromo-7-nitro-1H-indole. This structural difference alters photolysis kinetics, with the indoline derivative showing slower degradation under UV light .

Activité Biologique

5-Bromo-7-nitroindoline (C8H7BrN2O2) is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of both a bromine atom and a nitro group attached to an indoline framework. This configuration contributes to its distinct chemical reactivity and biological properties. The molecular weight of this compound is approximately 229.06 g/mol, and it exhibits properties that make it suitable for various applications in research and industry.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The nitro group can undergo reduction, forming reactive intermediates that interact with enzymes, potentially leading to inhibition of enzymatic activity. This property makes it useful as a probe in biochemical assays.

- Halogen Bonding : The bromine atom can participate in halogen bonding, which enhances the compound's binding affinity to proteins and other biological macromolecules.

- Photochemical Activity : Studies have shown that this compound can undergo photolysis under UV light, leading to the formation of reactive species that may affect cellular processes .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity, although more research is needed to elucidate its efficacy and mechanisms in cancer treatment .

- Photoremovable Protecting Groups : It has been studied as a photoremovable protecting group (PPG) in CRISPR-Cas9 gene editing technologies, showcasing its utility in precise genetic modifications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Acetyl-5-bromo-7-nitroindoline | Contains an acetyl group instead of a hydrogen at the nitrogen position; alters reactivity. |

| 1-Acetyl-5-nitroindoline | Lacks the bromine atom; affects reactivity and biological activity. |

| 1-Acetyl-5-bromoindoline | Lacks the nitro group; influences chemical properties and applications. |

| 1-Acetyl-7-nitroindoline | Different positioning of the nitro group leads to variations in chemical behavior. |

This table illustrates how the presence or absence of specific functional groups can significantly influence the biological activity and chemical properties of these compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Studies : Research demonstrated that this compound exhibited significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent.

- Photochemical Applications : A study explored its use as a PPG in CRISPR technology, highlighting its ability to release active components upon light exposure, which is crucial for controlled gene editing .

- Mechanistic Insights : Investigations into its interaction with enzymes revealed that this compound could inhibit key metabolic pathways, providing insights into its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key strategies for optimizing the synthesis of 5-Bromo-7-nitroindoline?

- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution. For example, bromination of nitroindoline precursors using agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or DMF. Reaction efficiency depends on temperature control (e.g., 0–25°C) and solvent polarity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product . Monitoring with TLC or HPLC ensures intermediate stability and minimizes side reactions. Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HR-ESI-TOF-MS) and NMR (e.g., H, C, N) to verify molecular weight and substituent positions .

- Photochemical Tracking : Fluorescence microscopy or spectroscopy to monitor photolysis kinetics, as the compound exhibits fluorescence decay correlating with laser intensity .

- Purity Assessment : HPLC with UV detection (λ = 254–300 nm) to ensure >95% purity, particularly after derivatization steps .

Advanced Research Questions

Q. How does the photochemical cleavage mechanism of this compound function in controlled-release applications?

- Methodological Answer : The this compound (Bni) moiety undergoes photocleavage via a two-photon absorption mechanism. Upon irradiation (e.g., 710 nm femtosecond laser), the nitro group facilitates bond scission, releasing attached molecules (e.g., carboxylic acids). Key factors include:

- Laser Parameters : Intensity (100–200 mW) directly influences reaction rate; higher power accelerates photolysis but risks side reactions .

- Solvent Composition : Water content determines product selectivity. Anhydrous conditions favor nitroindoline formation, while aqueous environments promote nitrosoindole byproducts .

- Experimental Design : Pre-irradiation solvent drying (e.g., molecular sieves) and real-time fluorescence monitoring (λex/λem = 350/450 nm) ensure reproducibility in photolabile linker applications .

Q. How can researchers resolve contradictory data on photolysis products of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions. To reconcile results:

- Control Water Content : Quantify trace water in solvents (Karl Fischer titration) and replicate anhydrous protocols (e.g., DMF stored over molecular sieves) to isolate nitroindoline vs. nitrosoindole pathways .

- Validate Analytical Methods : Cross-check HR-MS and H NMR data with reference standards. For example, nitroindoline (m/z [M+H]<sup>+</sup> 242.9769) vs. nitrosoindole (m/z [M+H]<sup>+</sup> 227.0012) .

- Reproduce Laser Settings : Standardize irradiation parameters (e.g., power density, exposure time) using calibrated equipment to minimize batch-to-batch variability .

Q. What experimental considerations are critical when designing this compound-based photolabile linkers for tissue engineering?

- Methodological Answer :

- Spatial Resolution : Use two-photon lasers for localized cleavage in 3D matrices. Optimize laser focus depth (<100 µm) to prevent unintended photolysis in adjacent layers .

- Biocompatibility : Test solvent residues (e.g., DMF) via cytotoxicity assays (e.g., MTT on fibroblast cultures) and substitute with aqueous buffers post-synthesis .

- Kinetic Profiling : Fit fluorescence decay data to exponential models (F(t) = F0e<sup>−βt</sup>) to quantify photolysis rates (β) and ensure predictable release kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.